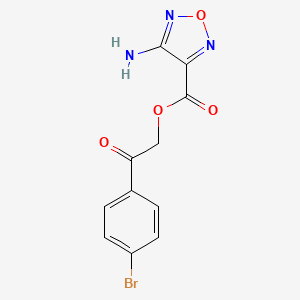![molecular formula C16H23NO3 B6077298 4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
4-[2-(2-isopropylphenoxy)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-isopropylphenoxy)propanoyl]morpholine, also known as IPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPM belongs to the class of morpholine compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been studied extensively in scientific research due to its potential therapeutic applications. One of the significant areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Wirkmechanismus
The mechanism of action of 4-[2-(2-isopropylphenoxy)propanoyl]morpholine is not fully understood, but studies have shown that it interacts with specific proteins in the cell that are involved in cell growth and division. 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been found to inhibit the activity of these proteins, leading to the inhibition of cancer cell growth. Additionally, 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been found to have a variety of biochemical and physiological effects on the body. Studies have shown that 4-[2-(2-isopropylphenoxy)propanoyl]morpholine can inhibit the production of inflammatory cytokines, which are molecules that play a role in the development of various diseases, including cancer. 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-[2-(2-isopropylphenoxy)propanoyl]morpholine in lab experiments is its high potency against cancer cells. This makes it an attractive candidate for drug development. However, 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has some limitations in lab experiments, including its potential toxicity to normal cells. Researchers must carefully evaluate the dose and duration of treatment to minimize the risk of toxicity.
Zukünftige Richtungen
For research on 4-[2-(2-isopropylphenoxy)propanoyl]morpholine include the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-[2-(2-isopropylphenoxy)propanoyl]morpholine involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesizing 4-[2-(2-isopropylphenoxy)propanoyl]morpholine is through the reaction of morpholine with 2-isopropylphenol in the presence of a base catalyst. The resulting product is then treated with propanoyl chloride to yield 4-[2-(2-isopropylphenoxy)propanoyl]morpholine. This method has been optimized to produce high yields of pure 4-[2-(2-isopropylphenoxy)propanoyl]morpholine with minimal impurities.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(2-propan-2-ylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)14-6-4-5-7-15(14)20-13(3)16(18)17-8-10-19-11-9-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPRDHTEYPNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(2-propan-2-ylphenoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-ethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6077232.png)
![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6077246.png)
![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)
![4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B6077258.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)

![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)